molecular formula C12H17NO B13628000 3-(4-Methylbenzyl)pyrrolidin-3-ol

3-(4-Methylbenzyl)pyrrolidin-3-ol

Cat. No.: B13628000
M. Wt: 191.27 g/mol
InChI Key: MSZDKYLKTNWVMU-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 4-methylbenzyl substituent attached to the same carbon. The compound’s structure combines a five-membered saturated nitrogen heterocycle with a para-methyl-substituted benzyl group, which confers distinct steric and electronic properties. Pyrrolidine derivatives are widely studied for their biological activity, often serving as intermediates in pharmaceuticals or ligands in catalysis.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-12(14)6-7-13-9-12/h2-5,13-14H,6-9H2,1H3

InChI Key

MSZDKYLKTNWVMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCNC2)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-Methylbenzyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzylamine with a suitable precursor, such as a pyrrolidine derivative, under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as hydrogenation or reduction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-(4-Methylbenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Methylbenzyl)pyrrolidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomerism: 4-Methylbenzyl vs. 2-Methylbenzyl Substitution

A key structural analog is (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol (CAS 1289585-16-5), which differs only in the position of the methyl group on the benzyl substituent (ortho vs. para).

  • Steric Effects : The para-substituted methyl group in 3-(4-Methylbenzyl)pyrrolidin-3-ol experiences less steric hindrance compared to the ortho-substituted isomer. This may enhance its reactivity in further functionalization (e.g., nucleophilic substitutions) .
  • In contrast, ortho-substitution may induce torsional strain, altering conformational preferences .

Table 1: Comparison of Benzyl-Substituted Pyrrolidin-3-ol Derivatives

Compound Name Substituent Position Molecular Formula Molar Mass (g/mol) Key Feature
3-(4-Methylbenzyl)pyrrolidin-3-ol Para-methylbenzyl C₁₂H₁₇NO 191.27 Low steric hindrance
(R)-1-(2-Methylbenzyl)pyrrolidin-3-ol Ortho-methylbenzyl C₁₂H₁₇NO 191.27 Increased steric strain

Substituent Type: Methyl vs. Halogenated Benzyl Groups

Comparison with 3-(3-Bromobenzyl)pyrrolidin-3-ol (CAS 1340533-86-9) and (R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol highlights the impact of substituent electronegativity and size:

  • Electronic Properties : Bromine (in 3-Bromobenzyl) and chlorine (in Dichloro-benzyl) are electron-withdrawing groups, reducing electron density on the benzyl ring. This contrasts with the electron-donating methyl group, which may enhance the compound’s lipophilicity and membrane permeability .
  • Molecular Weight : Halogenated derivatives exhibit higher molar masses (e.g., 256.14 g/mol for 3-Bromobenzyl vs. 191.27 g/mol for 4-Methylbenzyl), affecting solubility and diffusion rates .

Table 2: Substituent Effects on Pyrrolidin-3-ol Derivatives

Compound Name Substituent Molar Mass (g/mol) Key Property
3-(4-Methylbenzyl)pyrrolidin-3-ol 4-Methylbenzyl 191.27 High lipophilicity
3-(3-Bromobenzyl)pyrrolidin-3-ol 3-Bromobenzyl 256.14 Enhanced polarity, heavier atom
(R)-1-(2,4-Dichloro-benzyl)-pyrrolidin-3-ol 2,4-Dichlorobenzyl 240.11 Electron-deficient aromatic ring

Stereochemical Variations

Stereoisomers such as (3S,4S)-4-methylpyrrolidin-3-ol (CAS 1932344-84-7) demonstrate the importance of chirality in pharmacological activity. While 3-(4-Methylbenzyl)pyrrolidin-3-ol’s stereochemistry is unspecified in the evidence, enantiomeric purity could influence binding affinity to biological targets (e.g., receptors or enzymes). For example, (3R)- and (3S)-configured pyrrolidinols in showed divergent antiviral activities, underscoring the need for stereochemical control in synthesis .

Core Modifications: Pyrrolidine vs. Piperidine

Compounds like [1-(2,4-Dichloro-benzyl)-piperidin-4-ol] () replace the pyrrolidine core with a six-membered piperidine ring.

  • However, pyrrolidine’s smaller ring may enhance rigidity and selectivity .

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